![molecular formula C13H13NO B2772253 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one CAS No. 608537-28-6](/img/structure/B2772253.png)
2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one
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Overview
Description
“2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one” is a derivative of carbazole, which is a class of organic compounds that are widely used in the pharmaceutical industry . It has a molecular formula of C12H11NO .
Physical And Chemical Properties Analysis
“2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one” has a melting point of 224-226°C, a predicted boiling point of 386.3±11.0 °C, and a predicted density of 1.275±0.06 g/cm3 . It is slightly soluble in DMSO when heated and in methanol . It is a solid substance with an off-white to beige color .Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Spiroindolinone Synthesis : 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one serves as a starting material for the synthesis of spiro [cyclopentane-1,2′-indolin-3′-one]. This spiro compound has applications in medicinal chemistry .
- N-Acylation Reactions : It participates in the formation of 9-acyl-1,2,3,4-tetrahydrocarbazoles via N-acylation reactions .
- Palladium-Catalyzed Asymmetric Hydrogenation : Researchers use it as an intermediate en route to complex natural products, including carbazole derivatives .
Catalysis and Chemical Reactions
- Phosphonate Synthesis : 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one derivatives can act as catalysts in the synthesis of phosphonates .
Natural Product Chemistry
- Aspidospermidine Alkaloids : The synthesis of aspidospermidine alkaloids involves intermediates related to 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one .
Biological Studies and Pharmacology
Mechanism of Action
Target of Action
It’s known that the tetrahydrocarbazole (thc) motif, which this compound contains, is ubiquitous in natural products and biologically active compounds .
Mode of Action
Compounds with the thc motif are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thc-containing compounds are known to be involved in a variety of biochemical pathways due to their broad biological activity .
Result of Action
It’s known that thc-containing compounds can have a wide range of biological effects .
properties
IUPAC Name |
2-methyl-1,2,3,9-tetrahydrocarbazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-6-11-13(12(15)7-8)9-4-2-3-5-10(9)14-11/h2-5,8,14H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQLNHLTBCQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one |
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